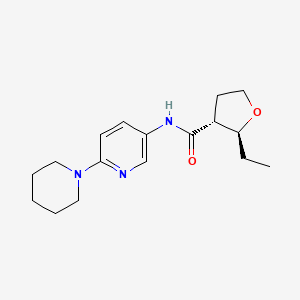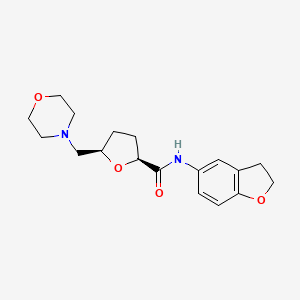![molecular formula C19H20N4O2 B7345692 N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B7345692.png)
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide, also known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biological pathways, making it a promising candidate for further research and development.
Mechanism of Action
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide exerts its effects by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET) proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammatory diseases. By inhibiting BET proteins, this compound can modulate gene expression and affect various biological pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell cycle arrest, and modulation of gene expression. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide is its specificity for BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. However, the limitations of this compound include its low solubility and poor pharmacokinetic properties, which can make it challenging to use in vivo.
Future Directions
There are several future directions for research on N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more potent and selective BET inhibitors based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound in other diseases, such as neurological disorders and metabolic diseases.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
5. Investigation of the mechanisms underlying the anti-inflammatory effects of this compound.
Conclusion:
This compound is a promising small molecule inhibitor with significant potential for therapeutic applications in various fields. Its specificity for BET proteins makes it a useful tool for studying the role of BET proteins in various diseases, and its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases. However, further research is needed to optimize its synthesis method, develop more potent and selective BET inhibitors, and evaluate its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
The synthesis of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide involves several steps, including the reaction of pyrazole and 4-bromo-1-fluorobenzene, followed by the addition of oxolane-2-carboxylic acid and pyrrole-1-carboxylic acid. The resulting compound is then purified to obtain the final product. This method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and autoimmune diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(15-5-7-17(8-6-15)22-9-1-2-10-22)21-16-12-20-23(13-16)14-18-4-3-11-25-18/h1-2,5-10,12-13,18H,3-4,11,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVFUULMRLHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345614.png)
![(4aR,7aS)-N-(3,5-difluorophenyl)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B7345615.png)
![(2R)-1-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7345622.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-phenylpyrazol-4-yl)urea](/img/structure/B7345645.png)
![(3aR,6aS)-N-(2-methoxy-4-methylphenyl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7345653.png)



![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea](/img/structure/B7345686.png)
![4-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345690.png)
![1-[(3-Hydroxy-1-phenylcyclobutyl)methyl]-3-(1-propylpyrazol-4-yl)urea](/img/structure/B7345695.png)
![(3aR,6aS)-N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7345698.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-methylindol-6-yl)urea](/img/structure/B7345699.png)
![(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide](/img/structure/B7345706.png)